molecular formula C7H17NO4 B14589597 2-(Hydroxymethyl)-2-((2-hydroxypropyl)amino)propane-1,3-diol CAS No. 61206-63-1

2-(Hydroxymethyl)-2-((2-hydroxypropyl)amino)propane-1,3-diol

Cat. No.: B14589597
CAS No.: 61206-63-1
M. Wt: 179.21 g/mol
InChI Key: OJJARPXPLHHWQQ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2-((2-hydroxypropyl)amino)propane-1,3-diol is a chemical compound that features both hydroxyl and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-((2-hydroxypropyl)amino)propane-1,3-diol typically involves the reaction of a primary amine with a diol. The reaction conditions may include:

    Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the reaction.

    Catalysts: Acid or base catalysts to promote the reaction.

    Solvents: Polar solvents such as water or alcohols to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous reactors: To control the reaction conditions and optimize yield.

    Purification steps: Such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2-((2-hydroxypropyl)amino)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

    Oxidation products: Aldehydes or ketones.

    Reduction products: Primary amines.

    Substitution products: Alkylated or acylated derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-2-((2-hydroxypropyl)amino)propane-1,3-diol has various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a reagent in biochemical assays.

    Medicine: As a potential therapeutic agent or drug intermediate.

    Industry: As a component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2-((2-hydroxypropyl)amino)propane-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amino groups can form hydrogen bonds or ionic interactions with these targets, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(hydroxymethyl)propane-1,3-diol: A similar compound with one less hydroxyl group.

    2-(Hydroxymethyl)-2-(methylamino)propane-1,3-diol: A similar compound with a methyl group instead of a hydroxypropyl group.

Uniqueness

2-(Hydroxymethyl)-2-((2-hydroxypropyl)amino)propane-1,3-diol is unique due to the presence of both hydroxyl and hydroxypropylamino groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

61206-63-1

Molecular Formula

C7H17NO4

Molecular Weight

179.21 g/mol

IUPAC Name

2-(hydroxymethyl)-2-(2-hydroxypropylamino)propane-1,3-diol

InChI

InChI=1S/C7H17NO4/c1-6(12)2-8-7(3-9,4-10)5-11/h6,8-12H,2-5H2,1H3

InChI Key

OJJARPXPLHHWQQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(CO)(CO)CO)O

Origin of Product

United States

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